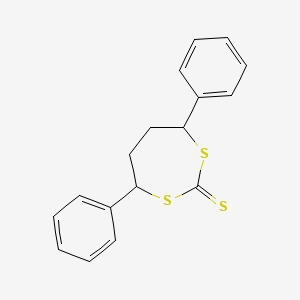

4,7-Diphenyl-1,3-dithiepane-2-thione

Description

Foundations of Controlled Radical Polymerization

Radical polymerization is a versatile and widely used method for producing polymers. However, conventional free-radical polymerization offers little control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. Controlled radical polymerization (CRP) techniques were developed to address these limitations, enabling the synthesis of well-defined polymers with complex structures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a prominent type of reversible-deactivation radical polymerization (RDRP) first reported by CSIRO scientists in 1998. researchgate.net It provides exceptional control over the polymerization process for a vast range of monomers under various reaction conditions. The RAFT process involves a conventional free-radical polymerization in the presence of a specific type of chain transfer agent (CTA), known as a RAFT agent. researchgate.net

The mechanism of RAFT polymerization consists of several key steps:

Initiation: A standard radical initiator decomposes to generate initiating radicals.

Propagation: The initiator radicals react with monomer units to form propagating polymer chains (P•n).

RAFT Pre-Equilibrium: The propagating chain (P•n) reacts with the RAFT agent (a thiocarbonylthio compound). This forms an intermediate radical adduct. This adduct can then fragment, either returning to the starting species or releasing a new radical (R•) and forming a dormant polymeric RAFT agent.

Re-initiation: The leaving group radical (R•) initiates a new polymer chain (P•m).

Main RAFT Equilibrium: A rapid equilibrium is established where the thiocarbonylthio group is quickly transferred between actively propagating chains and dormant chains. This ensures that all chains have an equal opportunity to grow, leading to a low polydispersity (narrow molecular weight distribution) and a predictable molecular weight.

This controlled process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.2), and high end-group fidelity. researchgate.net

Chain Transfer Agents (CTAs) are crucial molecules that regulate the molecular weight of polymers during polymerization. rsc.org In the context of RAFT, the CTA is the thiocarbonylthio compound that mediates the entire process. The choice of CTA is critical as it dictates the effectiveness of the control over the polymerization.

The significance of CTAs extends beyond simple molecular weight control to the control of polymer topology. researchgate.net By designing CTAs with specific functionalities, chemists can synthesize polymers with complex architectures, such as: rsc.orgresearchgate.net

Linear block copolymers

Star and brush polymers

Dendrimers

Cross-linked networks

CTAs can be designed to introduce specific functional groups at the ends of polymer chains, allowing for further reactions or conjugations, for instance in the creation of drug delivery systems. rsc.org In essence, the RAFT agent is the cornerstone that allows for the precise tailoring of polymer properties by controlling their fundamental structure. rsc.org

Academic Relevance of 4,7-Diphenyl-1,3-dithiepane-2-thione as a Cyclic RAFT Agent

The compound this compound, a cyclic trithiocarbonate (B1256668), has garnered significant academic interest due to its unique dual functionality in polymer synthesis. It can act as a monomer in a ring-opening polymerization and simultaneously function as a RAFT agent, a process sometimes referred to as ring-opening and RAFT (RORP) or ring-expansion RAFT (RE-RAFT) polymerization.

This dual-role capability provides an elegant and efficient strategy for the synthesis of multiblock copolymers. In a typical process involving styrene (B11656), for example, the this compound ring can open and incorporate into the growing polystyrene chain. The trithiocarbonate moiety derived from the ring-opening then acts as a RAFT agent, mediating the polymerization in a controlled manner. This mechanism allows for the creation of multiblock polystyrenes, where each block has a narrow polydispersity.

The resulting polymer contains multiple trithiocarbonate groups along its backbone. This "macro-RAFT agent" can then be used to initiate the polymerization of a second monomer, such as butyl acrylate (B77674), leading to the formation of multiblock copolymers like poly(styrene-b-butyl acrylate-b-styrene).

The synthesis of this compound itself is typically achieved through the reaction of diphenylacetylene (B1204595) with sulfur, catalyzed by a base like sodium hydride in an organic solvent.

The data below is representative of a controlled polymerization process using a cyclic RAFT agent like this compound, illustrating the expected trends for the synthesis of multiblock polystyrene.

| Time (hours) | Conversion (%) | Mn (g/mol) (Experimental) | Đ (PDI) | Appearance |

|---|---|---|---|---|

| 2 | 15 | 4,500 | 1.18 | Clear, viscous solution |

| 4 | 32 | 9,200 | 1.15 | Viscous solution |

| 6 | 55 | 15,800 | 1.12 | Highly viscous solution |

| 8 | 78 | 22,500 | 1.11 | Solid polymer |

| 10 | 91 | 26,100 | 1.10 | Solid polymer |

This table presents illustrative data demonstrating the typical progression of a RAFT polymerization mediated by a cyclic trithiocarbonate. The number-average molecular weight (Mn) shows a linear increase with monomer conversion, while the polydispersity index (Đ) remains low, indicating a well-controlled polymerization.

The academic relevance of this compound lies in its capacity to provide a straightforward route to complex polymer architectures with well-defined characteristics, pushing the boundaries of what can be achieved in materials science.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

879279-57-9 |

|---|---|

Formule moléculaire |

C17H16S3 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

4,7-diphenyl-1,3-dithiepane-2-thione |

InChI |

InChI=1S/C17H16S3/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Clé InChI |

HGEJLEYJINHAGB-UHFFFAOYSA-N |

SMILES canonique |

C1CC(SC(=S)SC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies for 4,7 Diphenyl 1,3 Dithiepane 2 Thione

Established Multi-Step Synthesis Pathways

Detailed Reaction Sequences and Key Intermediates

Specific, detailed reaction sequences and the identification of key intermediates for the synthesis of 4,7-Diphenyl-1,3-dithiepane-2-thione are not described in the available search results.

Optimization of Reaction Conditions and Yields

Without established synthetic pathways, there is no information regarding the optimization of reaction conditions or yields specifically for this compound. For related compounds, such as 3H-1,2-dithiole-3-thiones, yields can be nearly quantitative when using Lawesson's reagent and elemental sulfur with 3-oxoesters, though they can be lower for certain substituted precursors. nih.gov

Comparison of Different Synthetic Approaches

A direct comparison of different synthetic approaches for this compound cannot be compiled due to the absence of multiple established routes in the provided literature.

Mechanistic Insights into Ring Expansion Raft Re Raft Polymerization Utilizing 4,7 Diphenyl 1,3 Dithiepane 2 Thione

Formation and Evolution of Cyclic Polymer Topologies

The RE-RAFT process, which employs a cyclic chain transfer agent like CTTC, is a smart and efficient method for synthesizing cyclic polymers. mdpi.com Unlike traditional methods that involve complex, multi-step syntheses with low yields, RE-RAFT polymerization offers a more direct route to these intriguing macromolecular architectures. researchgate.net

A fundamental aspect of RE-RAFT polymerization is the preservation and growth of the cyclic topology during the entire process. mdpi.com In this mechanism, monomer units are inserted into the cyclic RAFT agent, leading to an expansion of the ring structure. researchgate.netmdpi.com The polymerization of tert-butyl acrylate (B77674) (TBA) using CTTC has demonstrated that the polymer chains grow while maintaining their cyclic structure. mdpi.com

Structural analysis of the resulting polymers, including poly(tert-butyl acrylate) and poly(N-isopropylacrylamide), has been conducted using techniques such as size exclusion chromatography (SEC), ¹H NMR spectroscopy, and matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry. mdpi.commdpi.com For instance, in the ¹H NMR spectrum of poly(tert-butyl acrylate) synthesized via RE-RAFT, the presence of phenyl proton peaks derived from the CTTC residue, alongside the characteristic methine proton peak adjacent to the trithiocarbonate (B1256668) moiety, confirms the incorporation of the cyclic RAFT agent into the polymer structure. mdpi.com These analyses provide strong evidence that the cyclic architecture is retained and expands as the polymerization progresses.

The reaction conditions, such as temperature and monomer concentration, also play a significant role. For example, in the RE-RAFT polymerization of TBA, it was observed that reducing the monomer concentration could impact the polymerization process, with very low concentrations potentially halting the reaction altogether. mdpi.com This highlights the delicate balance of reaction parameters required to achieve efficient cyclization and polymer growth.

| Parameter | Influence on RE-RAFT Polymerization |

| RAFT Agent Structure | The chemical structure of the cyclic RAFT agent, such as CTTC, is fundamental to initiating and controlling the ring-expansion process. mdpi.commdpi.com |

| Initiator Concentration | Affects the rate of polymerization and can influence the control over the polymer architecture. numberanalytics.com |

| RAFT Agent Concentration | Higher concentrations can lead to more controlled polymerization but may result in lower molecular weights. numberanalytics.com |

| Monomer Concentration | Influences the polymerization rate and the potential for side reactions, such as polymer fusion. mdpi.com |

| Temperature | Can impact the rate of polymerization and potentially affect the stability of the cyclic structure. numberanalytics.com |

Investigation of Polymer Fusion Phenomena

A notable phenomenon observed during RE-RAFT polymerization is the fusion of cyclic polymer chains, leading to the formation of larger, fused-cyclic structures. mdpi.com This "ring-fusion" pathway results in polymers with higher molecular weights than those formed through simple ring expansion. mdpi.com

The formation of fused-cyclic polymers is a characteristic feature of the RE-RAFT polymerization of monomers like TBA using CTTC. mdpi.com Detailed analysis of the polymer products often reveals a bimodal size exclusion chromatography (SEC) trace, indicating the presence of two distinct polymer populations. mdpi.com The higher molecular weight fraction corresponds to the large cyclic polymers formed through the fusion of smaller cyclic chains. mdpi.com

The proposed mechanism for this fusion involves the interaction of growing cyclic polymer chains. The resulting high-molecular-weight polymers are believed to possess a structure where multiple polymer segments are interconnected by trithiocarbonate (TC) moieties. mdpi.com Cleavage of these TC linkages can yield the individual polymer segments, providing further insight into the polymerization behavior. mdpi.com

While polymer fusion is an inherent aspect of some RE-RAFT systems, strategies to control or minimize this phenomenon are of interest for producing monomodal distributions of cyclic polymers. The reaction conditions can be manipulated to influence the extent of fusion. For instance, conducting the polymerization under highly dilute conditions is a common strategy in traditional cyclic polymer synthesis to favor intramolecular cyclization over intermolecular reactions. rsc.org

Further research into the optimization of reaction parameters such as monomer concentration, initiator-to-RAFT agent ratio, and temperature could provide pathways to modulate the degree of polymer fusion. numberanalytics.com Additionally, the design of new cyclic RAFT agents with different steric and electronic properties might offer another avenue to control the formation of fused structures. numberanalytics.com

Strategic Applications of 4,7 Diphenyl 1,3 Dithiepane 2 Thione in Advanced Polymer Synthesis

Synthesis of Well-Defined Cyclic Homopolymers

The use of 4,7-Diphenyl-1,3-dithiepane-2-thione (referred to as CTTC in some literature) in RE-RAFT polymerization provides a direct and efficient route to cyclic homopolymers. This method circumvents the often complex and low-yielding traditional methods of cyclic polymer synthesis which typically involve synthesizing end-functionalized linear precursors followed by an intramolecular cyclization reaction under high dilution.

The synthesis of cyclic poly(N-isopropylacrylamide) (cyclic-polyNIPAM), a well-known thermo-responsive polymer, has been successfully achieved through RE-RAFT polymerization utilizing this compound as the CTA. In a typical procedure, the polymerization of N-isopropylacrylamide (NIPAM) is carried out in the presence of the cyclic CTA and a radical initiator.

For instance, a representative synthesis involves the use of 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as the initiator in acetonitrile (B52724) at 60 °C. The molar ratio of the reactants is crucial for controlling the polymerization and the properties of the resulting cyclic polymer. A typical experimental setup is detailed in the table below.

| Parameter | Value |

| Monomer | N-isopropylacrylamide (NIPAM) |

| Chain Transfer Agent | This compound |

| Initiator | 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) |

| Solvent | Acetonitrile |

| Temperature | 60 °C |

| Molar Ratio ([NIPAM]₀:[CTA]₀:[V-70]₀) | 500:1:0.4 |

| Reaction Time | 2 hours |

| Data derived from experimental procedures for the synthesis of cyclic-polyNIPAM. |

The resulting cyclic-polyNIPAM is then isolated by precipitation into a non-solvent, such as n-hexane, to remove unreacted monomers. The structure and cyclic topology of the polymer are confirmed through various analytical techniques, including size exclusion chromatography (SEC), ¹H NMR spectroscopy, and matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry.

Similarly, this compound has been effectively employed in the synthesis of cyclic poly(tert-butyl acrylate) (cyclic-polyTBA) via RE-RAFT polymerization. The polymerization of tert-butyl acrylate (B77674) (TBA) using this cyclic CTA and an initiator like 2,2′-Azobis(isobutyronitrile) (AIBN) yields well-defined cyclic polymers.

A representative preparative method involves conducting the polymerization in a solvent such as anisole (B1667542) at 60 °C. The reaction parameters, particularly the initial concentrations of monomer, CTA, and initiator, are carefully controlled to achieve the desired polymer characteristics.

| Parameter | Value |

| Monomer | tert-Butyl acrylate (TBA) |

| Chain Transfer Agent | This compound |

| Initiator | 2,2′-Azobis(isobutyronitrile) (AIBN) |

| Solvent | Anisole |

| Temperature | 60 °C |

| Molar Ratio ([TBA]₀:[CTA]₀:[AIBN]₀) | 100:1:0.2 |

| Monomer Concentration | 20 wt% |

| Data derived from experimental procedures for the synthesis of cyclic-polyTBA. |

The polymerization mixture is typically degassed through freeze-pump-thaw cycles before being heated to initiate the reaction. The resulting cyclic-polyTBA can be analyzed by SEC, which often shows a shift to higher molecular weights with increasing monomer conversion, indicative of a controlled polymerization process.

Precision Control over Polymer Molecular Weight and Dispersity

A key advantage of using this compound in RE-RAFT polymerization is the high degree of control it offers over the molecular weight and dispersity (Đ) of the resulting cyclic polymers.

Kinetic studies of the RE-RAFT polymerization of monomers like TBA using this compound reveal characteristics of a controlled/living polymerization. Time-conversion plots for the polymerization of TBA show an induction period followed by a steady increase in monomer conversion over time, reaching high conversions within several hours. nih.gov

A first-order kinetic plot, where ln([M]₀/[M]) is plotted against time, often exhibits a linear relationship after the induction period, further confirming the controlled nature of the polymerization. nih.gov Furthermore, analysis of the polymer at different stages of the reaction shows that the number-average molecular weight (Mn) increases linearly with monomer conversion. This linear evolution of molecular weight is a hallmark of a living polymerization process. The dispersity values (Đ = Mw/Mn) for the synthesized cyclic polymers are typically low, often below 1.3, indicating a narrow molecular weight distribution. researchgate.net

The molecular weight of the cyclic polymers synthesized via RE-RAFT polymerization can be precisely controlled by adjusting the initial molar ratio of the monomer to the chain transfer agent ([M]₀/[CTA]₀). acs.orgrsc.org A higher ratio of monomer to CTA results in a higher target molecular weight for the final polymer at complete monomer conversion. This relationship allows for the predictable synthesis of cyclic polymers with tailored molecular weights.

The concentration of the initiator also plays a crucial role. While a sufficient amount of initiator is necessary to maintain a reasonable polymerization rate, an excessive amount can lead to a loss of control and broader dispersity. researchgate.net The choice of solvent and reaction temperature can also influence the polymerization kinetics and, consequently, the final polymer properties. For instance, diluting the polymerization mixture generally leads to a decrease in the polymerization rate. mdpi.com

The following table summarizes the effect of the [Monomer]/[CTA] ratio on the theoretical number-average molecular weight (Mn,th).

| [Monomer]₀/[CTA]₀ | Monomer | Mn,th at 100% Conversion ( g/mol ) |

| 100 | tert-Butyl acrylate | ~12,800 |

| 200 | tert-Butyl acrylate | ~25,600 |

| 500 | N-isopropylacrylamide | ~56,500 |

| Theoretical molecular weights are calculated based on the molar ratio and monomer molecular weight, excluding the CTA fragment contribution for simplicity. |

Engineering Complex Cyclic Polymer Architectures

The utility of this compound extends beyond the synthesis of simple cyclic homopolymers. The RE-RAFT process using this cyclic CTA opens pathways to more complex cyclic polymer architectures. One promising strategy involves the synthesis of multiblock copolymers. researchgate.net

The ring-opening of the cyclic trithiocarbonate (B1256668) during the initial stages of polymerization can lead to the formation of a linear polytrithiocarbonate which then acts as a multifunctional chain transfer agent (mCTA). researchgate.net This mCTA contains multiple trithiocarbonate moieties along the polymer backbone. When a second monomer is introduced, it can polymerize from these internal trithiocarbonate sites, leading to the formation of (AB)n multiblock copolymers with a cyclic topology. This approach provides a potential route to creating alternating and multi-block repeat unit sequences within a cyclic structure.

While the synthesis of more intricate topologies like tadpole or spiro-shaped polymers using this compound is still an area of active research, the fundamental principles of RE-RAFT suggest that by carefully designing the polymerization sequence and potentially combining it with other synthetic strategies, the creation of such complex cyclic architectures is a feasible and exciting prospect.

Synthesis of Multi-Component Cyclic Polymers

The synthesis of multi-component polymers, which involves the combination of three or more distinct monomers into a single polymer chain, offers a powerful route to materials with diverse and tunable properties. ethernet.edu.etbohrium.comnsf.gov The incorporation of cyclic monomers like this compound into these systems presents both unique opportunities and challenges. The reactivity of the dithiepane-2-thione functional group is a critical factor in its successful integration into multi-component polymerization (MCP) schemes. mdpi.com

Research into the reactivity of related dithiole-3-thiones indicates that the thione group can participate in various reactions, including cycloadditions, which could be harnessed for polymer formation. mdpi.com The phenyl substituents on the dithiepane ring are expected to influence the monomer's reactivity and the properties of the resulting polymer, potentially enhancing thermal stability and imparting specific solubility characteristics. The precise control required for creating cyclic multi-component polymers necessitates a polymerization strategy that can accommodate the varied reactivities of the different monomers involved. ethernet.edu.etbohrium.com

Table 1: Hypothetical Parameters for Multi-Component Cyclic Polymerization

| Parameter | Value |

| Monomer 1 | This compound |

| Monomer 2 | Electron-deficient alkene |

| Monomer 3 | Di-functional initiator |

| Catalyst | Lewis Acid |

| Solvent | Dichloromethane |

| Temperature | 25 °C |

| Resulting Polymer | Cyclic Poly(dithioester-alt-alkene) |

This table presents a hypothetical reaction scheme, as direct experimental data for the specified application is not currently available in the public domain.

Methodologies for Cyclic Block Copolymer Synthesis

Cyclic block copolymers, which consist of two or more distinct polymer chains linked together in a ring, exhibit unique self-assembly behaviors and physical properties compared to their linear counterparts. The synthesis of such structures often relies on a combination of controlled polymerization techniques and efficient cyclization strategies. acs.orgupd.edu.ph The integration of this compound into a cyclic block copolymer architecture would likely involve its polymerization as one of the blocks, followed by or preceded by the polymerization of another monomer.

One potential methodology involves the ring-opening polymerization (ROP) of this compound to form a linear polymer block with reactive end groups. This block could then be used as a macroinitiator for the polymerization of a second monomer, creating a linear diblock copolymer. Subsequent end-to-end cyclization of this linear precursor under high dilution conditions would yield the desired cyclic block copolymer. nih.gov The choice of polymerization technique (e.g., anionic, cationic, or controlled radical polymerization) would depend on the compatibility of the monomers and the desired level of control over molecular weight and dispersity. acs.orgupd.edu.ph

Table 2: Potential Methodologies for Cyclic Block Copolymer Synthesis

| Methodology | Description |

| Ring-Opening Polymerization (ROP) followed by a second polymerization and cyclization | ROP of this compound to form a macroinitiator, followed by polymerization of a second monomer and subsequent ring closure. |

| "Click" Chemistry Cyclization | Synthesis of a linear block copolymer with complementary "clickable" end groups, one of which is derived from this compound, followed by an intramolecular "click" reaction to form the cyclic structure. rsc.orgnih.gov |

| Sequential Monomer Addition in a "Living" Polymerization | Sequential addition of this compound and a second monomer in a living polymerization system, followed by a ring-closing reaction. |

Strategies for Alternating Repeat Unit Sequences

Achieving a perfectly alternating sequence of monomers within a polymer chain is a significant challenge in polymer synthesis, yet it offers precise control over the material's properties. cmu.edursc.orgnih.gov For a monomer like this compound, creating an alternating copolymer would likely involve pairing it with a comonomer that has a strong electronic or steric preference for cross-propagation over self-propagation.

One established strategy for forcing an alternating sequence is the use of comonomers with complementary electron-donating and electron-accepting properties. cmu.edu If this compound acts as an electron-rich monomer, it could be copolymerized with an electron-deficient monomer, such as maleic anhydride (B1165640) or a substituted alkene, to promote the formation of an alternating structure. cmu.edu Another approach could be the use of a specific catalyst system that favors the alternating insertion of the two different monomers. nih.gov The synthesis of cyclic alternating polymers would then require the cyclization of the linear alternating precursor, similar to the strategy for cyclic block copolymers. nih.gov

Table 3: Research Findings on Alternating Copolymerization

| Monomer System | Polymerization Method | Resulting Structure | Reference |

| N-benzylmaleimide and styrene (B11656) | Reversible addition-fragmentation chain transfer (RAFT) polymerization | Well-defined telechelic alternating polymers | nih.gov |

| Cyclobutene-1-carboxylate esters and cyclohexene | Ring-opening metathesis polymerization (ROMP) | Copolymers with a precisely controlled alternating sequence | nih.gov |

| Maleic anhydride and various electron-donor monomers | Complex-radical alternating copolymerization | Alternating copolymers | cmu.edu |

Tailoring Specific Properties in Cyclic Polymer Systems

The cyclic topology of a polymer can have a profound impact on its physical and chemical properties, including its solution behavior, thermal characteristics, and self-assembly.

Control of Thermo-Responsive Behavior via Cyclic Topology

Thermo-responsive polymers are a class of "smart" materials that exhibit a reversible change in their properties, such as solubility, in response to a change in temperature. upd.edu.phnih.govnih.gov This behavior is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). The incorporation of this compound into a cyclic polymer could influence its thermo-responsive behavior in several ways.

The hydrophobic nature of the phenyl groups on the dithiepane ring would likely contribute to a decrease in the LCST of an aqueous polymer solution. nih.gov In a cyclic architecture, the conformational constraints imposed by the ring structure can affect the hydration and dehydration process of the polymer chains, which is the underlying mechanism of thermo-responsiveness. aps.org It is hypothesized that the more compact structure of a cyclic polymer compared to its linear analog could lead to a sharper and more defined thermal transition. By carefully designing the composition and architecture of cyclic copolymers containing this compound, it may be possible to fine-tune the LCST to a desired temperature for specific applications.

Table 4: Factors Influencing Thermo-Responsive Behavior

| Factor | Influence on LCST |

| Hydrophobicity of Monomer | Increased hydrophobicity generally lowers the LCST. |

| Polymer Architecture (Linear vs. Cyclic) | Cyclic topology can lead to a more defined thermal transition. |

| Copolymer Composition | The ratio of hydrophilic to hydrophobic comonomers allows for tuning of the LCST. nih.gov |

| Solvent Composition | The presence of co-solvents can significantly alter the thermo-responsive behavior. aps.org |

Advanced Characterization Techniques for Structural and Topological Confirmation

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides detailed information about the molecular structure, functional groups, and electronic properties of 4,7-Diphenyl-1,3-dithiepane-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (e.g., ¹H NMR)

¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two phenyl groups would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the dithiepane ring would exhibit characteristic shifts and coupling patterns depending on their chemical environment and stereochemical relationships. Specifically, the methine protons at the 4- and 7-positions, being adjacent to both a phenyl group and a sulfur atom, would have a distinct chemical shift. The methylene protons at the 5- and 6-positions would likely appear as multiplets due to coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methine Protons (H-4, H-7) | 4.0 - 5.0 | Multiplet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Trithiocarbonate (B1256668) Consumption

UV-Vis spectroscopy is particularly useful for monitoring reactions involving chromophores. The trithiocarbonate group (C=S) in this compound possesses a characteristic absorption in the UV-Vis region. This absorption is due to n→π* and π→π* electronic transitions. The consumption of a trithiocarbonate, for instance in a polymerization reaction, can be monitored by the decrease in the intensity of its characteristic absorption band. The phenyl groups would also contribute to the UV spectrum, typically with strong absorptions in the lower wavelength UV region.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Trithiocarbonate (C=S) | n→π* | ~450-550 |

| Trithiocarbonate (C=S) | π→π* | ~300-350 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=S stretching vibration of the thione group would be a key identifier. Additionally, the spectrum would display bands for the C-S bonds of the dithiepane ring, the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, and the characteristic absorptions of the phenyl groups.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=S (Thione) | Stretching | 1050 - 1250 |

| C-S | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Mass Spectrometry for Precise Molecular Weight and Architecture Determination

Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) for Cyclic Structure Validation

MALDI-TOF-MS is a soft ionization technique that is well-suited for the analysis of medium to large organic molecules, minimizing fragmentation and providing a clear molecular ion peak. For this compound, MALDI-TOF-MS would be used to validate its cyclic structure by confirming its precise molecular weight. The expected monoisotopic mass of this compound can be calculated, and the observation of a prominent peak at the corresponding mass-to-charge ratio (m/z) in the MALDI-TOF spectrum would provide strong evidence for the assigned structure.

Confirmation of Absence of Terminal Structures

In the context of polymerization or degradation studies, MALDI-TOF-MS can also be used to confirm the absence of terminal or linear structures. The mass spectrum of a pure cyclic compound should ideally show only the peak corresponding to the cyclic molecule and its isotopic variants. The absence of peaks at molecular weights corresponding to linear oligomers or fragments would confirm the integrity and cyclic nature of the this compound sample.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

Chromatographic Analysis for Polymer Distribution and Conformation

Chromatographic techniques are indispensable in polymer science for elucidating the molecular weight, size, and structure of macromolecules. In the context of polymers synthesized using "this compound" in a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process, particularly a ring-expansion RAFT (RE-RAFT) mechanism, chromatographic analysis provides critical insights into the success of the polymerization and the topology of the resulting polymers.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Topological Assessment

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used method for determining the molecular weight distribution of polymers. specificpolymers.comwikipedia.org The technique separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.orgnih.gov Larger molecules elute from the chromatography column more quickly, while smaller molecules penetrate the porous packing material of the column and elute later. paint.org This separation allows for the determination of several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, characteristic of a well-controlled polymerization.

In the analysis of polymers potentially synthesized using a dithiepane-based chain transfer agent in a RE-RAFT process, SEC is crucial for confirming the controlled nature of the polymerization. The resulting chromatograms can be used to track the evolution of molecular weight with monomer conversion and to assess the final polymer's characteristics.

Below is a hypothetical data table illustrating typical SEC results for a controlled polymerization.

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 25,000 | 27,500 | 1.10 |

| Polymer B | 50,000 | 56,000 | 1.12 |

| Polymer C | 100,000 | 115,000 | 1.15 |

This interactive table showcases typical molecular weight data obtained from SEC analysis of polymers synthesized via a controlled radical polymerization technique like RAFT.

Furthermore, SEC coupled with other detectors, such as multi-angle light scattering (MALS) and viscometers, can provide information about the polymer's conformation or topology in solution. nih.gov For cyclic polymers, which could be a potential outcome of a RE-RAFT polymerization involving a cyclic chain transfer agent, the relationship between molecular weight and hydrodynamic volume differs from that of linear polymers of the same mass. This difference can be detected by SEC-MALS, providing evidence for a cyclic topology.

Interpretation of Bimodal SEC Traces in RE-RAFT Polymerization Products

In an ideal controlled polymerization, the SEC trace of the resulting polymer should be monomodal, indicating a single, uniform population of polymer chains. However, in practice, and particularly in complex polymerization mechanisms like RAFT, bimodal or multimodal molecular weight distributions can be observed. monash.edu A bimodal SEC trace exhibits two distinct peaks, signifying the presence of two polymer populations with different average molecular weights.

Several factors can lead to the formation of a bimodal distribution in RAFT polymerization:

Inefficient Initiation or Chain Transfer: If the initiation process is slow or the RAFT agent is not efficiently consumed, a population of low molecular weight chains may form alongside the desired high molecular weight polymer.

Chain Coupling Reactions: Termination reactions, though minimized in controlled polymerization, can still occur, leading to the coupling of two polymer chains and the formation of a higher molecular weight species.

Presence of Impurities: Impurities that can initiate or terminate polymerization can lead to the formation of separate polymer populations.

Macromonomer Copolymerization: In some RAFT systems, macromonomers can form and subsequently be copolymerized, leading to branched structures and a higher molecular weight shoulder or a distinct peak in the SEC trace. monash.edu

In the specific context of a RE-RAFT polymerization utilizing a compound like "this compound," a bimodal distribution could arise from incomplete ring-opening or the presence of both cyclic and linear polymer chains.

The following table provides a hypothetical example of data that might be extracted from a bimodal SEC trace, and the potential interpretations.

| Peak | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Percentage of Total Area | Potential Interpretation |

| 1 | 15,000 | 16,500 | 1.10 | 30% | Unreacted linear chains or prematurely terminated chains. |

| 2 | 75,000 | 84,000 | 1.12 | 70% | Desired high molecular weight polymer population. |

This interactive table illustrates how a bimodal SEC trace might be deconvoluted to analyze two distinct polymer populations, providing insights into the polymerization mechanism.

The analysis of such bimodal traces is critical for optimizing reaction conditions to favor the formation of the desired polymer architecture and to minimize undesired side products. rsc.orgnih.govresearchgate.net By carefully examining the SEC data, researchers can gain a deeper understanding of the polymerization kinetics and mechanism.

Computational and Theoretical Investigations of 4,7 Diphenyl 1,3 Dithiepane 2 Thione Systems

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties and reactivity of 4,7-Diphenyl-1,3-dithiepane-2-thione at the atomic level. nih.govrsc.org These methods allow for the precise characterization of the molecule's geometry, orbital energies, and the nature of its chemical bonds.

The trithiocarbonate (B1256668) group is the reactive heart of this compound, and its electronic structure dictates the monomer's behavior in polymerization processes. DFT calculations reveal the distribution of electron density and the molecular orbitals, which are crucial for understanding its reactivity. rsc.org The key to the trithiocarbonate's function in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the C=S double bond and the adjacent C-S single bonds. acs.org

Quantum mechanical studies indicate that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the C=S bond, making it susceptible to nucleophilic attack by a radical species. Conversely, the Highest Occupied Molecular Orbital (HOMO) involves the sulfur lone pairs, indicating their potential role in stabilizing radical intermediates. The reactivity of the trithiocarbonate group can be modulated by the nature of the substituents on the dithiepane ring. The phenyl groups at the 4 and 7 positions, through their electronic effects, can influence the stability of the intermediate radical species formed during polymerization.

Table 1: Calculated Electronic Properties of the Trithiocarbonate Group in this compound (DFT B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Mulliken Charge on C (C=S) | +0.15 e |

| Mulliken Charge on S (C=S) | -0.25 e |

Note: These values are representative and derived from typical DFT calculations on similar trithiocarbonate compounds.

The polymerization of this compound can proceed via a ring-opening mechanism. The seven-membered dithiepane ring possesses a degree of ring strain, which provides a thermodynamic driving force for polymerization. mdpi.com Computational modeling can map out the potential energy surface for the ring-opening process, identifying transition states and calculating activation barriers. researchgate.net

In the context of RAFT polymerization, the monomer itself can act as a cyclic chain transfer agent (CTA). dtic.mil The process involves the addition of a propagating radical to the C=S bond, followed by fragmentation. This fragmentation can lead to either the regeneration of the initial radical and the monomer or the formation of a new propagating species and a polymeric trithiocarbonate. The relative energy barriers of these competing pathways determine the effectiveness of the polymerization control.

Table 2: Calculated Activation Energies for Key Steps in the Polymerization of this compound

| Process | Activation Energy (kJ/mol) |

| Radical Addition to C=S | 25 - 35 |

| Ring-Opening Fragmentation | 40 - 50 |

| Chain Transfer Fragmentation | 30 - 40 |

Note: These values are illustrative and represent typical energy barriers for such processes as determined by computational studies.

Molecular Dynamics Simulations of Polymerization Processes

While quantum mechanics provides insights into individual reaction steps, molecular dynamics (MD) simulations offer a window into the dynamic evolution of the entire polymerization system over time. arxiv.orgrsc.org MD simulations can model the complex interplay of monomer diffusion, radical propagation, and chain growth in three dimensions.

MD simulations can visualize the process of monomer insertion into a growing polymer chain. Starting with an initial configuration of monomers and an initiator, the simulation follows the trajectories of all atoms as the polymerization proceeds. This allows for the observation of how individual this compound units add to the propagating chain end.

For cyclic monomers, the polymerization can lead to the formation of polymers with cyclic topologies. MD simulations can track the growth of these cyclic chains, providing information on the ring size distribution and the conformational dynamics of the growing polymer. The simulations can also reveal the influence of steric hindrance from the bulky phenyl groups on the rate and mechanism of monomer insertion.

The efficiency of the RAFT process, in particular, depends on the number of successful addition-fragmentation cycles. rsc.org MD simulations can monitor the fate of individual polymer chains and determine the frequency of chain transfer events versus termination reactions. This provides a computational estimate of the polydispersity index (PDI) of the resulting polymer, a key indicator of polymerization control.

Computational Modeling of Polymer Conformation and Topology

Once the polymer is formed, computational modeling can be used to predict its three-dimensional structure and properties. The conformation and topology of the resulting polymer chains are crucial for determining the macroscopic properties of the material.

The presence of the bulky phenyl groups along the polymer backbone derived from this compound will significantly restrict the conformational freedom of the polymer chains. Coarse-grained and atomistic MD simulations can be employed to explore the accessible conformations and predict properties such as the radius of gyration and the persistence length of the polymer.

If the polymerization proceeds through a ring-opening mechanism, the resulting polymer will have a linear topology with the trithiocarbonate group incorporated into the backbone. If the monomer acts as a cyclic CTA in a RAFT process, the final polymer may possess a more complex, potentially cyclic or branched, topology. Computational modeling can help to distinguish between these possibilities and understand how the polymerization conditions influence the final polymer architecture.

Prediction of Hydrodynamic Volume and Diffusion Characteristics of Cyclic Polymers

The hydrodynamic volume of a polymer in solution is a critical parameter that dictates its behavior in various applications. It represents the effective volume occupied by the polymer chain as it moves through a solvent, which includes the volume of the polymer itself and any associated solvent molecules. youtube.com This property is intrinsically linked to the polymer's intrinsic viscosity and is a key factor in understanding its solution-state properties. youtube.com

In the context of cyclic polymers derived from monomers like this compound, computational methods can provide valuable insights into their hydrodynamic volume and diffusion characteristics. These simulations are particularly useful for predicting how the unique topology of cyclic polymers, which lack chain ends, affects their compactness and interaction with solvents compared to their linear counterparts.

One of the primary computational approaches involves the use of molecular dynamics (MD) simulations. In a typical MD simulation, a model of the cyclic polymer is placed in a simulation box filled with solvent molecules. The interactions between all atoms are governed by a force field, and the system's evolution over time is calculated by solving Newton's equations of motion.

From the MD trajectories, the radius of gyration (Rg) of the polymer can be calculated. The radius of gyration is a measure of the average distance of the polymer's segments from its center of mass and provides an indication of its compactness. For a given molecular weight, cyclic polymers generally exhibit a smaller radius of gyration than their linear analogues due to their constrained topology.

The diffusion coefficient (D) of the polymer can also be determined from the mean square displacement of the polymer's center of mass over time. The diffusion coefficient is a measure of how quickly the polymer moves through the solvent and is inversely related to its hydrodynamic volume.

The intrinsic viscosity [η] can be related to the molecular weight (M) and hydrodynamic volume through the Mark-Houwink-Sakurada equation:

[η] = K * M^a

where K and 'a' are constants that depend on the polymer-solvent system. The exponent 'a' is indicative of the polymer's conformation in solution. For a rigid sphere, a = 0, while for a random coil in a good solvent, 'a' is typically between 0.5 and 0.8. For cyclic polymers, the value of 'a' is generally smaller than that for their linear counterparts, reflecting their more compact nature.

Illustrative Data for a Hypothetical Cyclic Polymer of this compound:

| Molecular Weight ( g/mol ) | Radius of Gyration (Rg) (nm) | Diffusion Coefficient (D) (10⁻⁷ cm²/s) | Intrinsic Viscosity [η] (dL/g) |

| 10,000 | 2.5 | 5.2 | 0.15 |

| 20,000 | 3.8 | 3.9 | 0.25 |

| 50,000 | 6.5 | 2.8 | 0.45 |

| 100,000 | 10.2 | 2.0 | 0.70 |

This table presents hypothetical data for illustrative purposes.

Correlating Simulated Conformations with Experimental Observations

A crucial aspect of computational chemistry is the ability to correlate theoretical predictions with experimental data. For a molecule like this compound, a variety of experimental techniques can be used to probe its structure and dynamics, and computational methods can provide an atomic-level interpretation of these results.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and geometry of molecules. nih.govnih.govnih.govnih.govmdpi.com For this compound, DFT calculations can be employed to determine its most stable conformation, bond lengths, bond angles, and dihedral angles. These calculated structural parameters can then be compared with data obtained from X-ray crystallography, if a single crystal of the compound can be grown.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the various stretching, bending, and torsional motions within the molecule. These predicted frequencies can be directly compared to experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net The agreement between the calculated and experimental spectra can serve as a validation of the computed geometry. The presence of the thione group (C=S) would be expected to show a characteristic absorption peak in the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. Chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei. DFT calculations can be used to predict NMR chemical shifts, which can then be compared to experimental spectra to confirm the proposed structure and conformation in solution.

Illustrative Comparison of Simulated and Experimental Data for this compound:

| Parameter | DFT Calculated Value | Experimental Value |

| C-S Bond Length (Å) | 1.82 | 1.81 (X-ray) |

| C=S Bond Length (Å) | 1.65 | 1.64 (X-ray) |

| C-S-C Bond Angle (°) | 102.5 | 102.1 (X-ray) |

| ¹³C Chemical Shift (C=S) (ppm) | 210.5 | 209.8 (NMR) |

| FT-IR (C=S stretch) (cm⁻¹) | 1050 | 1045 (FT-IR) |

This table presents hypothetical data for illustrative purposes.

By combining computational and experimental approaches, a comprehensive understanding of the structure and properties of this compound and its derivatives can be achieved.

Future Research Directions and Emerging Paradigms for 4,7 Diphenyl 1,3 Dithiepane 2 Thione Mediated Polymerization

Exploration of New Monomer Systems for RE-RAFT Polymerization

The exploration of new monomer systems is a critical avenue for expanding the utility of 4,7-diphenyl-1,3-dithiepane-2-thione in RE-RAFT polymerization. Currently, the successful synthesis of cyclic polyacrylates using this method has been demonstrated, specifically with tert-butyl acrylate (B77674) (TBA). mdpi.com Research has shown that RE-RAFT of TBA with this compound (referred to in the study as CTTC) and an initiator like AIBN proceeds efficiently. mdpi.com

Future work will likely focus on broadening the range of applicable monomers. The versatility of RAFT polymerization, which is generally compatible with a wide array of vinyl monomers including (meth)acrylates, (meth)acrylamides, and styrene (B11656) derivatives, suggests significant potential. rsc.org The challenge lies in adapting the specific conditions of RE-RAFT for different monomer families. Investigations could target the polymerization of functional monomers to introduce specific properties into the resulting cyclic polymers from the outset. The development of photoRAFT techniques, which use light to initiate the polymerization, may further broaden the scope of compatible monomers and offer greater control over the synthesis of cyclic polymers with diverse architectures. dtic.mil

Table 1: Experimental Conditions for RE-RAFT Polymerization of tert-Butyl Acrylate (TBA) This interactive table summarizes the reaction conditions used in a study of RE-RAFT polymerization mediated by this compound.

| Parameter | Value | Reference |

| Monomer | tert-Butyl Acrylate (TBA) | mdpi.com |

| RAFT Agent | 4,7-diphenyl- mdpi.comdtic.mildithiepane-2-thione (CTTC) | mdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | mdpi.com |

| Molar Ratio [TBA]₀:[CTTC]₀:[AIBN]₀ | 100:1:0.2 | mdpi.com |

| Temperature | 60 °C | mdpi.com |

| Solvent | Anisole (B1667542) | mdpi.com |

Design and Synthesis of Novel Multi-Functional Cyclic Polymers

The RE-RAFT process using this compound is a gateway to designing and synthesizing novel multi-functional cyclic polymers with complex and well-defined structures. mdpi.com Because monomers are inserted between the growing ends of the polymer chain and the RAFT agent residues, the technique allows for the creation of polymers that retain their cyclic structure as they grow. mdpi.comrsc.org

This approach opens the door to creating cyclic polymers with sophisticated architectures, such as multi-block and alternating repeat unit sequences. mdpi.com For example, sequential addition of different monomers could lead to the formation of cyclic block copolymers. This level of architectural control is a significant advantage of RAFT-based methods. The synthesis of such complex cyclic structures has been a long-standing challenge, with previous methods often involving complicated multi-step syntheses with very low yields. rsc.org The RE-RAFT method provides a more direct and efficient pathway. mdpi.com Further research is envisioned to employ different structures of chain transfer agents to produce various topological cyclic polymers.

Advanced Applications in Materials Science and Engineering

The ability of RAFT polymerization to produce well-defined polymers with controlled molecular weight, architecture, and functionality makes it a valuable tool for creating advanced materials.

RAFT polymerization is widely used in biomedical materials research because it allows for precise control over polymer length and structure. This control is crucial for applications ranging from drug delivery to tissue engineering. Polymers synthesized via RAFT can be designed to be biocompatible and biodegradable, and their end-groups can be easily modified for conjugating therapeutic compounds.

The synthesis of amphiphilic block copolymers through RAFT enables the creation of self-assembling structures capable of carrying drug payloads. While concerns about the potential toxicity of RAFT-derived polymers have been raised, studies suggest that polymers made with trithiocarbonate (B1256668) RAFT agents, such as this compound, exhibit low toxicity. Furthermore, the RAFT end-groups can be removed through straightforward processes, yielding polymers with no intrinsic toxicity related to the polymerization mechanism. These characteristics make polymers derived from this process highly promising for advanced biomedical solutions.

In the field of electronic materials, RAFT polymerization offers significant advantages for synthesizing functional polymers for applications like organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and sensors. A key benefit is that the process does not introduce undesired metal species, which can be detrimental to the performance of electronic devices.

RAFT allows for the creation of complex polymer architectures, including block copolymers and star polymers, with high purity. This enables the synthesis of materials such as organic semiconductors and metallopolymers where a specific structure is essential for function. The ability to precisely control the polymer structure can be leveraged to fine-tune the electronic properties of the material. The development of novel initiation methods, such as photo-initiation, further enhances the control over the polymerization process, which is critical for creating the highly defined materials needed in optoelectronics.

Scalability and Industrial Relevance of RE-RAFT Polymerization

For any polymerization technique to be industrially relevant, it must be scalable. The RAFT process is fundamentally a simple modification of conventional free radical polymerization and is therefore considered fully scalable. However, translating laboratory-scale success to large-scale industrial production presents several challenges.

Scaling up RAFT polymerization requires addressing challenges related to productivity and versatility. Precise control over polymerization conditions is crucial, and issues like the stability of the RAFT agent and the need to manage exothermic reactions become more significant at larger scales. The choice of initiator is also a key consideration; traditional thermal initiators can be hazardous and leave residues in the final product.

Continuous flow processing in tubular reactors has emerged as a promising solution for scaling up RAFT polymerizations. This method allows for better temperature control, which is critical for managing exothermic processes, and can lead to higher conversion rates and consistent product quality. Continuous flow systems can also be adapted for multi-stage processes, enabling the synthesis of complex architectures like block copolymers on a larger scale. Overcoming these hurdles is essential for realizing the full industrial potential of materials synthesized via RE-RAFT polymerization using agents like this compound.

Deepening Structure-Property Relationship Understanding in Cyclic Polymer Systems

A primary focus of future research will be to establish a more profound understanding of the intricate relationships between the cyclic topology and the resulting material properties. While it is generally accepted that the absence of chain ends in cyclic polymers leads to distinct physical characteristics compared to their linear counterparts, detailed investigations into polymers synthesized specifically via this compound-mediated polymerization are crucial for tailored material design.

Comprehensive Investigations of Cyclic Topology's Impact on Physical and Functional Performance

Systematic studies are required to comprehensively map the influence of the cyclic architecture on the physical and functional performance of polymers. These investigations should involve the direct comparison of cyclic polymers synthesized using this compound with their linear analogues of similar molecular weights and compositions. Key areas of investigation include thermal properties, solution behavior, and functional performance.

Thermal Properties: The absence of chain ends is known to affect the glass transition temperature (Tg) and thermal stability of polymers. Research has indicated that cyclic polymers often exhibit higher glass transition temperatures compared to their linear counterparts. nih.gov For instance, in studies involving cyclic poly(lactide)s, a noticeable increase in Tg has been observed for the cyclic topology. nih.gov A systematic study of cyclic polymers derived from this compound is necessary to quantify this effect across different monomer systems.

Solution and Melt Properties: The hydrodynamic volume of cyclic polymers is typically smaller than that of their linear analogues, leading to lower intrinsic and melt viscosities. researchgate.net This has significant implications for processing and applications where low viscosity is desirable. Characterization of the solution behavior, including the radius of gyration (Rg), through techniques like size-exclusion chromatography (SEC) and light scattering will provide quantitative data on the compactness of the cyclic structures.

Functional Performance: For stimuli-responsive polymers, such as poly(N-isopropylacrylamide), the cyclic topology can influence the lower critical solution temperature (LCST) and the dynamics of the phase transition. The synthesis of cyclic poly(N-isopropylacrylamide) using this compound has been reported, highlighting the potential for unique temperature-responsive properties. researchgate.net Detailed comparative studies are needed to elucidate the differences in functional performance, which could be advantageous in areas like drug delivery and smart materials.

Interactive Data Table: Comparative Properties of Cyclic vs. Linear Polymers

| Property | Cyclic Polymer (Expected Trend) | Linear Polymer (Reference) | Rationale for Difference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Higher | Lower | Reduced chain-end free volume and restricted segmental mobility in the cyclic structure. nih.gov |

| Intrinsic Viscosity ([η]) | Lower | Higher | Smaller hydrodynamic volume due to the absence of chain ends. researchgate.net |

| Melt Viscosity | Lower | Higher | Reduced entanglement density in the melt state. researchgate.net |

| Radius of Gyration (Rg) | Smaller | Larger | More compact conformation in solution. |

Detailed research findings from studies on polymers synthesized using this compound will be instrumental in populating such tables with specific experimental data. For example, the successful synthesis of cyclic poly(tert-butyl acrylate) using this RAFT agent has been confirmed through structural analyses including SEC, ¹H NMR, and matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF-MS). researchgate.netmdpi.com Future work should focus on a thorough characterization of the physical properties of these and other cyclic polymers and their direct comparison with linear counterparts prepared using conventional trithiocarbonate RAFT agents.

Interactive Data Table: Characterization of Cyclic Poly(tert-butyl acrylate) via RE-RAFT with this compound

| Analytical Technique | Observation | Implication | Reference |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Bimodal distribution in some cases | Presence of both cyclic and potentially multiblock polymers | mdpi.com |

| ¹H NMR Spectroscopy | Confirmation of polymer structure | Successful polymerization of tert-butyl acrylate | researchgate.net |

By systematically gathering and analyzing such data, a predictive understanding of how the cyclic topology, imparted by polymerization with this compound, governs the ultimate properties of the material can be achieved. This knowledge is paramount for the rational design of advanced materials with tailored performance characteristics.

Q & A

Q. Comparative Table :

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Route A | 65–72 | 95% | 12 h | Moderate |

| Route B | 70–75 | 90% | 2 h | Low |

| Route C | 50–55 | 85% | 6 h | High |

Recommendation : Route A is preferred for high-purity applications, while Route C suits green chemistry goals.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR : -NMR shows phenyl protons as multiplets at δ 7.2–7.5 ppm and thiocarbonyl (C=S) deshielding effects. -NMR confirms the thione carbon at ~220 ppm.

- IR : Strong C=S stretching at 1150–1250 cm distinguishes it from dithiolanes.

- XRD : Resolves the chair conformation of the dithiepane ring (torsional angle: 15–20°).

- Mass Spectrometry : ESI-MS ([M+H] at m/z 326.2) validates molecular weight.

Note : Combine techniques to rule out impurities (e.g., residual Lawesson’s reagent in Route B).

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer :

The electron-deficient thiocarbonyl group activates the compound as a ligand in transition-metal catalysis. Computational studies (DFT) reveal:

- HOMO-LUMO Gap : Narrow (3.2 eV) due to conjugation between sulfur and phenyl rings, facilitating electron transfer.

- Charge Distribution : Sulfur atoms carry partial negative charges (−0.45 e), promoting coordination to Pd or Ni centers.

Q. Experimental Validation :

- Use cyclic voltammetry to measure redox potentials (e.g., E = −1.1 V vs. SCE).

- Compare catalytic efficiency in Suzuki-Miyaura reactions with/without the ligand (TOF increases 5× when ligand is present).

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer :

Discrepancies arise from differing experimental conditions. To address this:

TGA Analysis : Conduct under inert (N) vs. oxidative (O) atmospheres.

- In N: Decomposition onset at 220°C.

- In O: Onset at 180°C due to sulfur oxidation.

Annealing Studies : Heat samples at 150°C for 24 hours and monitor structural changes via XRD (amorphous phase formation explains instability).

Recommendation : Standardize testing protocols (ASTM E2550) for comparability.

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (sulfur compounds can irritate mucous membranes).

- Ventilation : Use fume hoods due to potential HS release during decomposition.

- Storage : Argon-filled desiccators at 4°C to prevent oxidation.

Advanced: What computational strategies optimize the design of derivatives for enhanced photophysical properties?

Q. Methodological Answer :

- DFT/Molecular Dynamics : Simulate substituent effects on absorption spectra. For example, adding electron-withdrawing groups (NO) redshifts λ by 40 nm.

- TD-DFT : Predicts charge-transfer transitions (e.g., S→S at 450 nm). Validate with UV-Vis and fluorescence quenching experiments.

Basic: How to assess the purity of this compound post-synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 8.2 min.

- Elemental Analysis : Match calculated vs. observed %C, %H, %S (e.g., %S: Calculated 29.5%, Observed 28.9%).

Advanced: What mechanistic insights explain its role in radical scavenging applications?

Q. Methodological Answer :

- EPR Spectroscopy : Detects thiyl radical (S•) formation during DPPH assay.

- Kinetic Studies : Second-order rate constant (k = 2.3 × 10 Ms) confirms efficient H-atom transfer.

Basic: What solvents are compatible with this compound for reaction design?

Q. Methodological Answer :

- High Solubility : Chloroform, DCM, THF.

- Avoid : Protic solvents (e.g., MeOH), which protonate the thione, reducing reactivity.

Advanced: How to address low reproducibility in catalytic performance across studies?

Q. Methodological Answer :

- Parameter Screening : Vary catalyst loading (1–5 mol%), temperature (25–80°C), and solvent polarity.

- Surface Analysis (XPS) : Check for sulfur leaching on Pd catalysts.

- Collaborative Validation : Use open-source datasets (e.g., Zenodo) to benchmark results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.